molecular formula C12H24N2O3 B8009877 tert-butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate

tert-butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate

Cat. No.: B8009877
M. Wt: 244.33 g/mol
InChI Key: UJGMNFQKQJZPFU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate is a carbamate-protected amine featuring a tetrahydropyran (oxan-4-yl) moiety. This compound is structurally characterized by:

  • A tert-butyloxycarbonyl (Boc) group, which serves as a protective group for the primary amine.
  • A 2-aminoethyl backbone linked to a tetrahydropyran-4-yl ring, conferring both hydrophilicity (via the cyclic ether) and stereochemical complexity.

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the oxan-4-yl substituent introduces conformational rigidity.

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10(13)9-4-6-16-7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGMNFQKQJZPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butyl carbamate (Boc) group. The oxane ring is then introduced through a series of reactions involving epoxidation and subsequent ring-opening. The final product is obtained by deprotection of the Boc group under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The industrial synthesis often employs continuous flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of biochemical pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs, particularly those targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the oxane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Oxan-4-yl Ring

Modifications to the oxan-4-yl group significantly alter physicochemical and biological properties:

Compound Name Substituent on Oxan-4-yl Key Properties References
tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate 4-Hydroxyphenyl Enhanced polarity due to phenolic -OH; potential for antioxidant activity
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Cyano (-CN) Increased electrophilicity; useful in nucleophilic addition reactions
tert-Butyl N-[4-(prop-2-en-1-yl)oxan-4-yl]carbamate Propenyl Improved crosslinking potential for polymer chemistry

Key Insight: The oxan-4-yl ring’s substituents directly influence solubility, reactivity, and target binding. For example, cyano groups enhance electrophilicity for click chemistry, while hydroxyl groups improve aqueous solubility .

Replacement of Oxan-4-yl with Aromatic or Aliphatic Groups

Replacing the oxan-4-yl group with aromatic or aliphatic chains modifies steric and electronic profiles:

Compound Name Core Structure Properties and Applications References
tert-Butyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate 4-Bromophenyl Increased steric bulk; potential halogen bonding in drug-receptor interactions
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-Methoxyphenyl Enhanced lipophilicity; CNS penetration due to methoxy group
tert-Butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate Piperidin-4-yl Basic nitrogen for salt formation; improved bioavailability

Key Insight : Aromatic substituents (e.g., bromophenyl) enhance π-π stacking in receptor binding, while aliphatic groups (e.g., piperidinyl) improve solubility via protonation .

Stereochemical and Backbone Modifications

Variations in the aminoethyl backbone or stereochemistry impact biological activity:

Compound Name Structural Feature Biological Relevance References
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate R-configured carbonyl Chiral specificity for enzyme inhibition
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone backbone Anticancer and anti-inflammatory activity

Key Insight : Stereochemical precision (e.g., R-configuration) is critical for target selectivity, as seen in protease inhibitors . Benzimidazolone derivatives exhibit dual biological roles due to hydrogen-bonding motifs .

Biological Activity

Tert-butyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a tert-butyl group and an oxan ring, suggests possible interactions with various biological targets. The following sections will detail its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • SMILES : CC(C)(C)OC(=O)NC(CN)C1CCOCC1
  • InChIKey : OQQBZMHGJSNSPV-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+245.18598159.5
[M+Na]+267.16792165.1
[M+NH₄]+262.21252165.2
[M+K]+283.14186162.6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable oxan derivative through standard coupling reactions, often employing coupling agents such as EDC or HOBt to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of certain proteases, potentially impacting pathways involved in cell proliferation and apoptosis.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC₅₀ values for these cell lines were determined using standard MTT assays, revealing a dose-dependent response.

Cell LineIC₅₀ (µM)
MCF-712.5
A54915.3

Case Studies

  • Case Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several carbamate derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MCF-7 cells compared to untreated controls.
  • Enzyme Inhibition Study :
    In another investigation, the compound was tested for its ability to inhibit serine proteases involved in tumor progression. The findings suggested that it could effectively bind to the active site of these enzymes, leading to reduced enzymatic activity and subsequent inhibition of tumor growth.

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